Lycornuic acid A

Description

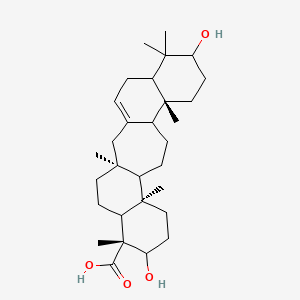

Lycornuic acid A is a naturally occurring triterpenoid compound isolated primarily from Lycium chinense (Chinese wolfberry). It is characterized by a unique pentacyclic structure with hydroxyl and carboxyl functional groups, contributing to its bioactivity in antioxidant, anti-inflammatory, and neuroprotective roles . Its molecular formula (C₃₀H₄₈O₅) and molecular weight (488.7 g/mol) distinguish it from simpler triterpenoids, while its stereochemistry (e.g., 3β-hydroxy configuration) enhances its binding affinity to cellular receptors .

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-26(2)20-9-7-18-17-27(3)14-11-22-29(5,16-13-24(32)30(22,6)25(33)34)21(27)10-8-19(18)28(20,4)15-12-23(26)31/h7,19-24,31-32H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1 |

InChI Key |

RGIWJHUJDHZDIN-HBIOBVTHSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC([C@]3(C)C(=O)O)O)C |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lycornuic acid A typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as aromatic aldehydes and ketones, which undergo condensation reactions followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce this compound in large quantities through metabolic pathways. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to isolate the compound.

Chemical Reactions Analysis

Oxidation by Iodine

Ascorbic acid (C₆H₈O₆) acts as a reducing agent, transferring electrons to iodine (I₂) in a 1:1 stoichiometry:

Applications : Quantification via iodometric titration ( ).

Metal-Catalyzed Oxidation

Ascorbic acid reacts with Fe(III) and Cu(II) via catalytic cycles, producing hydrogen peroxide (H₂O₂):

| Metal Ion | Rate Constant (M⁻² s⁻¹) | Products |

|---|---|---|

| Fe(III) |

text| H₂O₂, dehydroascorbic acid (DHA) |

| Cu(II) |

| H₂O₂, DHA |

Mechanism :

-

Single-electron transfer from ascorbate (AH⁻) to metal ion.

-

Formation of ascorbate radical (A⁻⋅), which disproportionates to DHA ( ).

Radical Scavenging

Ascorbic acid neutralizes reactive oxygen species (ROS):

| ROS | Reaction Rate (M⁻¹ s⁻¹) |

|---|---|

| Hydroxyl (OH⋅) |

text|

| Superoxide (O₂⁻⋅) |

|

Outcome : Forms dehydroascorbic acid and terminates radical chain reactions ( ).

Degradation:

Scientific Research Applications

Lycornuic acid A has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound exhibits antimicrobial and antifungal properties, making it valuable in biological studies and the development of new antibiotics.

Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities. It is being investigated for its role in drug development and treatment of various diseases.

Industry: this compound is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Lycornuic acid A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For instance, this compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Synergistic Effects: this compound synergizes with polyphenols (e.g., quercetin) to amplify antioxidant effects, a property less pronounced in ursolic and oleanolic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.